molecular formula C21H31N3O4S B1588639 Dansyl-L-alanine cyclohexylammonium salt CAS No. 53332-27-7

Dansyl-L-alanine cyclohexylammonium salt

Cat. No. B1588639
CAS RN: 53332-27-7
M. Wt: 421.6 g/mol
InChI Key: CZUBQNQWSOLSJH-PPHPATTJSA-N
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Description

Dansyl-L-alanine cyclohexylammonium salt is a derivative of alanine . It contains an N-terminal fluorophore (dansyl), making it useful as a fluorescent marker or probe . This compound can be incorporated into proteins by newly developing techniques that expand the genetic code .


Synthesis Analysis

The synthesis of Dansyl-L-alanine cyclohexylammonium salt involves the conjugation of alanine to the fluorophore 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) . This unnatural amino acid has been incorporated into expressed proteins by use of a mutated aminoacyl-tRNA synthetase specific for dansylalanine .


Molecular Structure Analysis

The empirical formula of Dansyl-L-alanine cyclohexylammonium salt is C15H18N2O4S · C6H13N . It has a molecular weight of 421.55 g/mol . The SMILES string representation of the molecule is NC1CCCCC1.CC@H(=O)c2cccc3c(cccc23)N(C)C)C(O)=O .


Physical And Chemical Properties Analysis

Dansyl-L-alanine cyclohexylammonium salt is a powder . It is suitable for protein expression techniques . The compound should be stored at a temperature of -20°C .

Scientific Research Applications

Antibody-Hapten Interactions

Dansyl derivatives, including Dansyl-L-Alanine, have been studied for their interaction with anti-dansyl antibodies. The fluorescence spectra of these derivatives, when bound to antibodies, show marked enhancements and shifts, reflecting the asymmetry induced in the bound chromophores by the antibody combining site. This research provides insights into antibody-hapten interactions and could be applied in immunological studies (Schlessinger, Steinberg, & Pecht, 1974).

Chiral Ligand Exchange Capillary Electrophoresis

Dansyl-L-Alanine derived amino acid ionic liquids have been synthesized and applied as chiral ligands in capillary electrophoresis systems. This method is particularly effective for the enantioseparation of dansyl amino acids and has applications in screening enzyme inhibitors, highlighting its potential in pharmaceutical and biochemical research (Su, Mu, & Qi, 2015).

Metabolic Analyses in Limonium Species

Dansyl derivatives, including Dansyl-L-Alanine, are used in high-performance liquid chromatographic procedures for metabolic analyses. In particular, they have been utilized to study the adaptive significance of accumulated low-molecular-mass nitrogenous compounds in environments like dry or salt habitats. This application is crucial for understanding plant adaptation and environmental stress responses (Bouchereau et al., 1999).

Mixed Chiral Selectors in Capillary Electrophoresis

Dansyl-L-Alanine plays a role in the chiral separation of dansyl amino acids through capillary electrophoresis. By using mixed selectors like Mn(II)-L-alanine complex, the resolution of dansyl amino acids is considerably improved. This method has significant implications for analytical chemistry, particularly in the separation and analysis of chiral compounds (Zheng, Qu, & Lin, 2010).

Analytical Methods for Determination of Nitrogenous Stress Metabolites

Dansyl-L-Alanine is utilized in efficient and reliable analytical methods for determining nitrogenous stress metabolites in various species. These methods are essential for understanding stress responses and metabolic adjustments in different environmental conditions (Allenmark & Andersson, 1986).

Future Directions

The future directions of Dansyl-L-alanine cyclohexylammonium salt research are likely to focus on its applications as a fluorescent marker or probe . As new techniques for incorporating this compound into proteins are developed, it may find increased use in biological research and potentially in medical diagnostics .

properties

IUPAC Name

cyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S.C6H13N/c1-10(15(18)19)16-22(20,21)14-9-5-6-11-12(14)7-4-8-13(11)17(2)3;7-6-4-2-1-3-5-6/h4-10,16H,1-3H3,(H,18,19);6H,1-5,7H2/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUBQNQWSOLSJH-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201482
Record name N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-alanine, compound with cyclohexylamine (1:1)
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Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dansyl-L-alanine cyclohexylammonium salt

CAS RN

53332-27-7
Record name L-Alanine, N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-, compd. with cyclohexanamine (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-alanine, compound with cyclohexylamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053332277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-alanine, compound with cyclohexylamine (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[[5-(dimethylamino)-1-naphthyl]sulphonyl]-L-alanine, compound with cyclohexylamine (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Szterk, M Roszko - Journal of Liquid Chromatography & Related …, 2014 - Taylor & Francis
… , L-Phenylalanine, L-Proline, L-Serine, L-Threonine, L-Tryptophan, L-Tyrosine, L-Valine (21 L-Amino acids + Glycine: 09416-1EA), dansyl-L-alanine cyclohexylammonium salt (D0125), …
Number of citations: 27 www.tandfonline.com
JM Mesaros, G Luo, J Roeraade, AG Ewing - Analytical chemistry, 1993 - ACS Publications
Continuous zone electrophoretic separations in channels have been demonstrated. This new technique has the potential to continuously sample and separate analytes fromvolume-…
Number of citations: 58 pubs.acs.org
EVA KOKOT - ffa.uni-lj.si
V okviru diplomske naloge smo spoznali značilnosti in problematiko protitumorne učinkovine etopozida ter v 60. letih prejšnjega stoletja razvite tehnike posušenega krvnega madeža. …
Number of citations: 0 www.ffa.uni-lj.si

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